molecular formula C18H16ClN3O2 B11326175 3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea

3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea

Cat. No.: B11326175
M. Wt: 341.8 g/mol
InChI Key: SNEDJAKUQVFZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a quinoline moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 2-oxo-1,2-dihydroquinoline-4-carbaldehyde in the presence of a suitable base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. It may also interact with DNA and proteins, disrupting their normal functions and contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea stands out due to its unique combination of a chlorophenyl group, a methyl group, and a quinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-methyl-1-[(2-oxo-1H-quinolin-4-yl)methyl]urea

InChI

InChI=1S/C18H16ClN3O2/c1-22(18(24)20-14-8-6-13(19)7-9-14)11-12-10-17(23)21-16-5-3-2-4-15(12)16/h2-10H,11H2,1H3,(H,20,24)(H,21,23)

InChI Key

SNEDJAKUQVFZRJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.